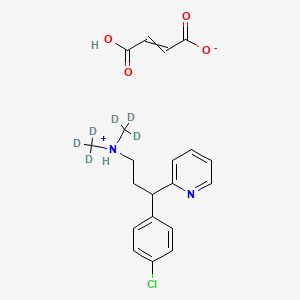

Esmolol Isopropyl Amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

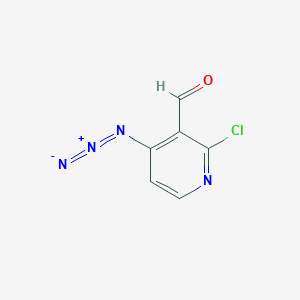

The synthesis of compounds related to 4-Bromo-1-chloro-6-nitroisoquinoline, such as 6-bromoquinoline, involves processes like the Skraup reaction, which is a classic method for synthesizing quinolines. In one study, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of 54% under optimized conditions (Li Wei, 2011). This method's efficiency can vary depending on factors like the oxidant used, reaction time, and pH adjustments.

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds (Kazuma Gotoh & H. Ishida, 2020).

Chemical Reactions and Properties

Isoquinoline compounds undergo a variety of chemical reactions, including nitration, chlorination, alkylation, reduction, and substitution, to produce various intermediates and derivatives. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors involved multiple steps starting from 6-bromoquinolin-4-ol (Fei Lei et al., 2015). These reactions highlight the compound's versatility in chemical synthesis.

科学的研究の応用

Pharmacokinetic Characteristics of Esmolol

Esmolol's pharmacokinetics define its ultra-short-acting profile, making it ideal for situations requiring brief beta-adrenergic blockade. Its rapid onset and short duration of action are pivotal for its use in acute care settings, particularly for controlling supraventricular arrhythmias, perioperative tachycardia, and acute hypertension. Esmolol is metabolized by red blood cell esterases to a less active metabolite, highlighting its unique elimination pathway that is independent of renal or hepatic function, thus broadening its applicability across patient populations with varying organ functions (Wiest, 1995).

Clinical Efficacy in Acute Care

Esmolol's efficacy spans multiple clinical scenarios, from controlling heart rate in atrial fibrillation to managing perioperative blood pressure and tachycardia. Its role in attenuating hemodynamic responses to surgical stimuli and facilitating rapid control of heart rate in critical care settings underlines its versatility as a pharmacologic agent. The ability to titrate its dose to effect and the minimal intervention required to manage its principal adverse effect, hypotension, underscore its clinical utility (Wiest & Haney, 2012).

Application in Specific Medical Procedures

Esmolol's use in specific medical procedures, including tracheal intubation and extubation, demonstrates its efficacy in minimizing myocardial ischemia and arrhythmias. Its role in reducing the incidence of myocardial ischemia during non-cardiac surgery, particularly in high-risk patients, further illustrates its value in perioperative care. The drug's pharmacodynamic and pharmacokinetic properties make it an ideal agent for managing tachyarrhythmias and hypertension in acute settings (Garnock-Jones, 2012).

特性

CAS番号 |

83356-59-6 |

|---|---|

製品名 |

Esmolol Isopropyl Amine |

分子式 |

C₁₈H₃₀N₂O₃ |

分子量 |

322.44 |

同義語 |

4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)